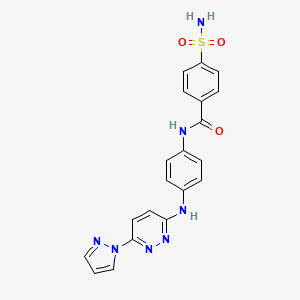![molecular formula C7H9BrN2 B2425569 3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole CAS No. 1528663-31-1](/img/structure/B2425569.png)
3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole” is a chemical compound with the linear formula C6H7BrN2 . It is a derivative of the imidazole group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole” can be represented by the InChI code: 1S/C8H11BrN2/c1-6-8(9)11-5-3-2-4-7(11)10-6/h2-5H2,1H3 . This indicates that the compound contains a bromine atom (Br), two nitrogen atoms (N), and a methyl group (CH3) attached to the imidazole ring.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole” include a molecular weight of 215.09 .Applications De Recherche Scientifique
Antibacterial and Antifungal Agents
Pyrrolo[1,2-a]imidazole derivatives have garnered attention for their antimicrobial properties. Researchers have explored their potential as antibacterial and antifungal agents. These compounds exhibit inhibitory effects against various bacterial strains and fungal pathogens. Their unique structural features make them promising candidates for drug development in infectious disease treatment .
Antiviral Activity
Studies have revealed that pyrrolo[1,2-a]imidazole derivatives possess antiviral activity. These compounds exhibit inhibitory effects against certain viruses, making them valuable in the fight against viral infections. Researchers continue to investigate their mechanisms of action and explore their potential as antiviral agents .
Kinase Inhibition
The pyrrolo[1,2-a]imidazole scaffold has been studied for its kinase inhibitory properties. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer. By targeting specific kinases, pyrrolo[1,2-a]imidazole derivatives may offer therapeutic benefits in cancer treatment and other kinase-related disorders .
Synthetic Building Blocks
Imidazole-containing compounds, including pyrrolo[1,2-a]imidazole, serve as versatile building blocks in organic synthesis. Their reactivity allows for the construction of more complex molecules. Researchers use these compounds as intermediates to synthesize various pharmaceuticals, agrochemicals, and functional materials .
Rotational Isomerism Studies
3-Bromo-2-methylpropene, a derivative of pyrrolo[1,2-a]imidazole, has been investigated for its rotational isomerism using IR spectroscopy. Understanding the conformational behavior of such compounds is essential for drug design and molecular modeling .
Other Applications
Beyond the mentioned fields, pyrrolo[1,2-a]imidazole derivatives may find applications in materials science, catalysis, and bioorganic chemistry. Researchers continue to explore their properties and potential uses in diverse contexts.
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities .
Mode of Action
Similar compounds, such as pyrrolopyrazine derivatives, have been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemical Pathways
Similar compounds have been found to interact with various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, suggesting that this compound may also have significant molecular and cellular effects .
Safety and Hazards
The safety information for “3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole” includes several hazard statements such as H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
3-bromo-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-7(8)10-4-2-3-6(10)9-5/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVJWZQAQDUYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2CCCC2=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole | |
CAS RN |
1528663-31-1 |
Source


|
| Record name | 3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2425488.png)
![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2425490.png)
![1-(3-chloro-4-fluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2425491.png)


![2-(6-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2425494.png)


![[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2425499.png)


![1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2425505.png)